pent-2-yn-1-amine hydrochloride
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Overview
Description
Pent-2-yn-1-amine hydrochloride is an organic compound with the molecular formula C5H8N·HCl. It is a derivative of pent-2-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is of interest due to its unique structure, which includes both an alkyne and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pent-2-yne with ammonia in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:
Alkyne Activation: Pent-2-yne is activated using a suitable catalyst.
Ammonia Addition: Ammonia is introduced to the activated alkyne under controlled conditions.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Pent-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitriles, amides.
Reduction: Alkenes, alkanes.
Substitution: Halogenated amines.
Scientific Research Applications
Pent-2-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving amine groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pent-2-yn-1-amine hydrochloride exerts its effects involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an amine group. The alkyne group can undergo addition reactions, while the amine group can act as a nucleophile in substitution reactions. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pent-2-yn-1-amine: The non-hydrochloride form, which lacks the chloride ion.
Pent-4-yn-1-amine: A positional isomer with the alkyne group at a different position.
Propargylamine: A simpler alkyne amine with a shorter carbon chain.
Uniqueness
Pent-2-yn-1-amine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Properties
CAS No. |
98071-05-7 |
---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
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